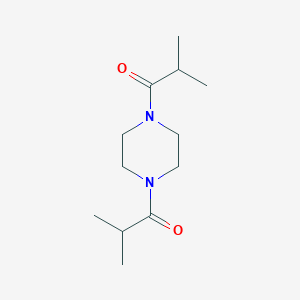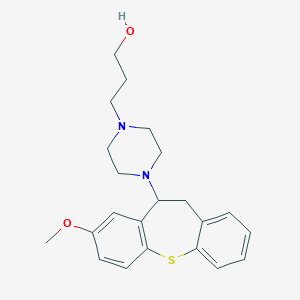
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol, also known as M100907, is a selective antagonist for the serotonin 5-HT2A receptor. It has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including schizophrenia, depression, anxiety, and addiction.
Mecanismo De Acción
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol acts as a competitive antagonist at the 5-HT2A receptor, blocking the binding of serotonin and other agonists to the receptor. This leads to a decrease in the activation of downstream signaling pathways, which are involved in the regulation of mood, cognition, and perception. 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has been shown to have a higher affinity and selectivity for the 5-HT2A receptor than other commonly used antipsychotic drugs.
Efectos Bioquímicos Y Fisiológicos
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, gene expression, and protein synthesis. It has been shown to increase the release of dopamine and glutamate in certain brain regions, which are involved in the regulation of motivation and reward. 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has several advantages for lab experiments, including its high affinity and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various psychiatric disorders. However, there are also limitations to the use of 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol, including its relatively low solubility and stability, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol, including the development of more stable and soluble analogs, the exploration of its potential therapeutic applications in other psychiatric disorders, and the elucidation of its mechanism of action at the molecular and cellular levels. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol in humans.
Métodos De Síntesis
The synthesis of 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol involves several steps, including the preparation of the dibenzothiepin intermediate, followed by the introduction of the piperazine and propanol groups. The final product is obtained through purification and crystallization. The synthesis process has been optimized to yield high purity and yield of 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol.
Aplicaciones Científicas De Investigación
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has been extensively studied for its potential therapeutic applications in various psychiatric disorders. It has been shown to have high affinity and selectivity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol has been shown to have antipsychotic, antidepressant, anxiolytic, and anti-addictive effects in animal models and clinical trials.
Propiedades
Número CAS |
34770-77-9 |
|---|---|
Nombre del producto |
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-piperazinepropanol |
Fórmula molecular |
C22H28N2O2S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
3-[4-(3-methoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C22H28N2O2S/c1-26-18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)27-22)24-12-10-23(11-13-24)9-4-14-25/h2-3,5-8,16,20,25H,4,9-15H2,1H3 |
Clave InChI |
QLLPMKXGTXHYPG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO |
SMILES canónico |
COC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



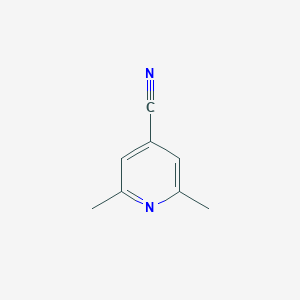
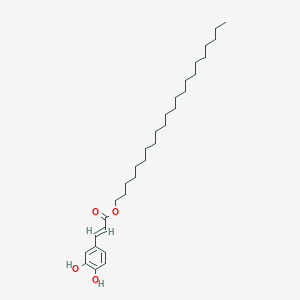
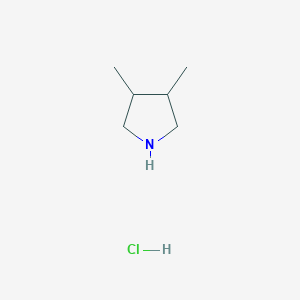
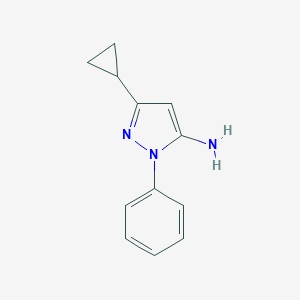
![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)
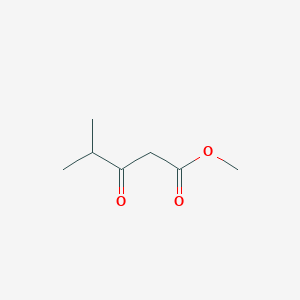
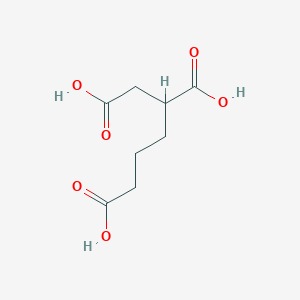
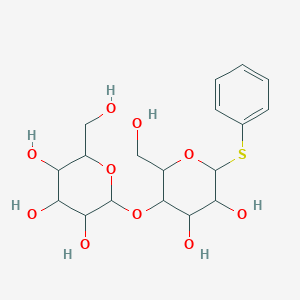
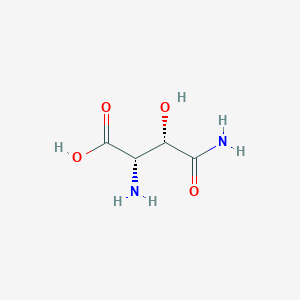
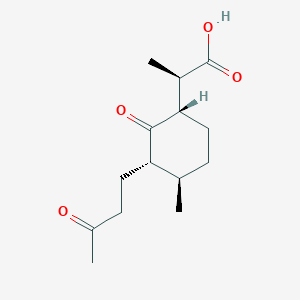
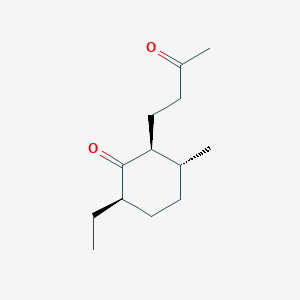
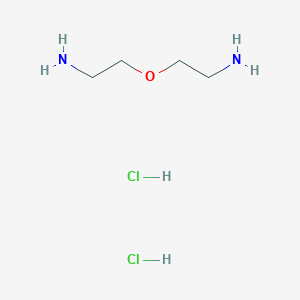
![Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B109391.png)
